1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine
Description
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGWHGEPKGLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and azetidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of azetidine in an inert solvent like dichloromethane, followed by the addition of triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl ring. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The azetidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antibiotics and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Azetidine derivatives are explored for their potential use in polymer chemistry and as catalysts in various organic reactions
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine involves its interaction with biological targets through its reactive azetidine ring and the electron-withdrawing effects of the chloro and fluoro substituents. These features enhance its binding affinity to enzymes and receptors, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:
1-(2-Chlorobenzoyl)azetidin-3-amine: Lacks the fluoro substituent, which may reduce its reactivity and binding affinity.
1-(2-Fluorobenzoyl)azetidin-3-amine: Lacks the chloro substituent, which may affect its overall stability and reactivity.
1-Benzoylazetidin-3-amine: Lacks both chloro and fluoro substituents, making it less reactive and potentially less effective in medicinal applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
